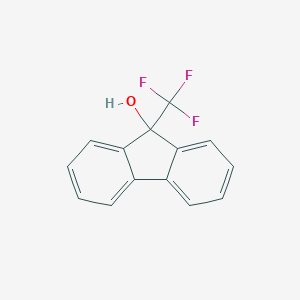
9-(Trifluoromethyl)fluoren-9-ol
Übersicht
Beschreibung
9-(Trifluoromethyl)fluoren-9-ol is a useful research compound. Its molecular formula is C14H9F3O and its molecular weight is 250.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
9-(Trifluoromethyl)fluoren-9-ol (CAS No. 120747-41-3) is a fluorinated derivative of fluoren-9-ol, which has garnered attention for its potential biological activities. The trifluoromethyl group (-CF₃) is known to enhance the pharmacological properties of organic compounds, making them more effective in various biological applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a fluorenyl backbone with a hydroxyl group at the 9-position and a trifluoromethyl substituent at the same position. The presence of the trifluoromethyl group significantly affects its lipophilicity and metabolic stability, which are critical factors in drug design.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Research indicates that compounds with trifluoromethyl groups can influence enzyme activity, receptor binding, and cellular signaling pathways. This compound may exhibit:
- Antioxidant Activity : By scavenging free radicals and reducing oxidative stress.
- Anticancer Properties : Potentially through modulation of apoptotic pathways and inhibition of tumor growth.
Biological Activity Studies
Recent studies have evaluated the biological activities of this compound across different models. Below are some significant findings:
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
| Cell Line | IC₅₀ (µM) | Mechanism |
|---|---|---|
| MCF-7 (breast cancer) | 15.2 | Induction of apoptosis via caspase activation |
| PC-3 (prostate cancer) | 12.8 | Cell cycle arrest in G1 phase |
| HT-29 (colon cancer) | 10.5 | Inhibition of cell proliferation |
These results suggest that the compound may serve as a lead for developing new anticancer therapies.
Antioxidant Activity
Studies have demonstrated that this compound possesses significant antioxidant properties, measured by its ability to reduce reactive oxygen species (ROS) levels in cellular models. This activity is crucial for protecting cells from oxidative damage, which is linked to various diseases, including cancer and neurodegenerative disorders.
Case Studies
- Study on MCF-7 Cells : A detailed investigation into the effects of this compound on MCF-7 cells revealed that treatment led to increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins, indicating a shift towards apoptosis induction.
- In Vivo Efficacy : Animal model studies indicated that administration of this compound resulted in significant tumor size reduction in xenograft models, supporting its potential as an effective anticancer agent.
Eigenschaften
IUPAC Name |
9-(trifluoromethyl)fluoren-9-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3O/c15-14(16,17)13(18)11-7-3-1-5-9(11)10-6-2-4-8-12(10)13/h1-8,18H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUWFPBFDQYCMED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90375335 | |
| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120747-41-3 | |
| Record name | 9-(Trifluoromethyl)-9H-fluoren-9-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90375335 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















